4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Overview
Description
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H13NO. It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 1-position on the tetrahydronaphthalene ring. This compound is of interest due to its unique structure, which combines both aromatic and aliphatic characteristics, making it useful in various chemical and biological applications .
Mechanism of Action
Target of Action
This compound is a type of aromatic amine, and it has a unique structure that includes both an aromatic ring and a fatty ring . This structure allows it to be used as an intermediate in organic synthesis .
Mode of Action
Aromatic amines like this compound are generally known to interact with various biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Aromatic amines are often involved in various biochemical reactions, including redox reactions and the formation of complex organic compounds .
Pharmacokinetics
Aromatic amines are generally well-absorbed and distributed throughout the body due to their lipophilic nature . They are typically metabolized in the liver and excreted in the urine .
Result of Action
Aromatic amines can have various effects on cells, including altering protein function, disrupting membrane integrity, and inducing oxidative stress .
Action Environment
The action, efficacy, and stability of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds . Specific studies on the environmental influences on this compound are lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of 4-nitro-5,6,7,8-tetrahydronaphthalen-1-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the catalytic hydrogenation of 4-nitro-5,6,7,8-tetrahydronaphthalen-1-ol using a platinum catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient and scalable production of this compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Keto-5,6,7,8-tetrahydronaphthalen-1-ol.
Reduction: 4-Amino-5,6,7,8-tetrahydronaphthalen-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the hydroxyl group.
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but the amino group is at a different position.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but the amino group is at a different position.
Uniqueness
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,12H,1-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGJUCMRAGHHTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509848 | |
Record name | 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22658-04-4 | |
Record name | 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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